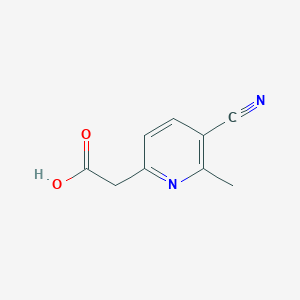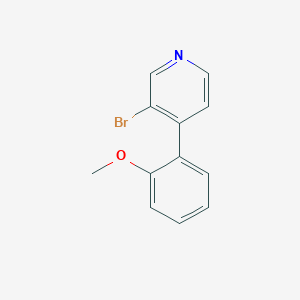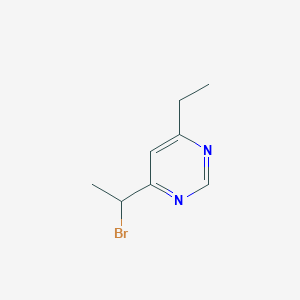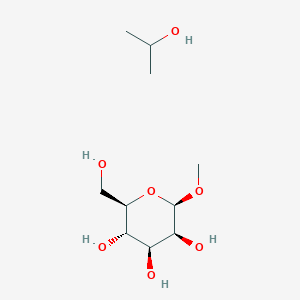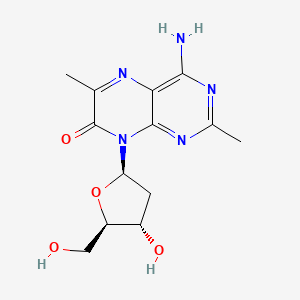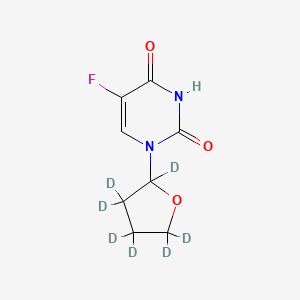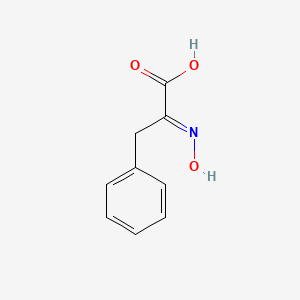
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is an organic compound with a unique structure that includes a hydroxyimino group and a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid typically involves the reaction of phenylpropanoic acid derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .
Applications De Recherche Scientifique
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropanoic acid backbone may also play a role in its biological effects by interacting with cellular membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxy-2E-Decenoic Acid: A compound with a similar hydroxyimino group but a different carbon backbone.
9-Oxo-2E-Decenoic Acid: Another compound with a similar functional group but different structural features.
Uniqueness
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is unique due to its specific combination of a hydroxyimino group and a phenylpropanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8+ |
Clé InChI |
PNTMGOUAICFJQK-CSKARUKUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C(=N\O)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




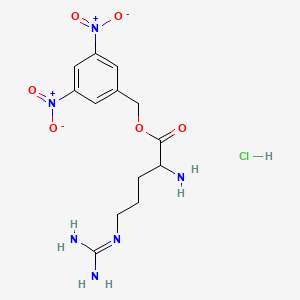
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
